molecular formula C37H36N2NaO9S3 B1675379 Light Green SF Yellowish CAS No. 5141-20-8

Light Green SF Yellowish

Cat. No.: B1675379
CAS No.: 5141-20-8
M. Wt: 771.9 g/mol
InChI Key: JLZRFRRLKFUZNG-UHFFFAOYSA-N
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Description

Light green SF yellowish, also known as C.I. 42095, is a green triarylmethane dye. It is commonly used in histology for staining collagen and as a counterstain in various staining protocols. This compound is also known by other names such as Light Green, Lissamine Green SF, Food Green 2, Green No. 205, Acid Green, Acid Brilliant Green 5, and Acid Brilliant Green SF .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used and adequate ventilation should be ensured .

Mechanism of Action

The mechanism of action of Light green SF yellowish involves its interaction with cellular components, particularly proteins and nucleic acids. The dye binds to these molecules through electrostatic interactions and hydrogen bonding, resulting in the staining of specific cellular structures. In histological applications, it binds to collagen fibers, imparting a green color to the stained tissue sections .

Biochemical Analysis

Biochemical Properties

Light Green SF Yellowish plays a significant role in biochemical reactions, particularly in histological applications. It interacts with collagen, a key protein in connective tissues . The nature of these interactions is primarily through binding, allowing the dye to highlight the presence of collagen in tissue samples .

Cellular Effects

In terms of cellular effects, this compound influences cell function by providing visual contrast in histological samples, aiding in the identification of collagen-rich areas . This can impact cellular signaling pathways and gene expression indirectly by providing insights into the structural organization of tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with collagen . This does not involve enzyme inhibition or activation, but rather a physical interaction that allows the dye to adhere to collagen fibers .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound may fade . It is often replaced with Fast Green FCF, which has a more brilliant color and does not fade as quickly .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily observed in histological studies. The dosage used can influence the intensity of staining, with higher doses resulting in darker, more pronounced staining .

Metabolic Pathways

This compound is not involved in metabolic pathways as it is a synthetic dye used for staining purposes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues depend on the method of application. In histological staining, the dye is typically applied topically and penetrates tissues passively .

Subcellular Localization

In terms of subcellular localization, this compound does not target specific compartments or organelles. Instead, it binds to collagen wherever it is present in the tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Light green SF yellowish is synthesized through a series of chemical reactions involving the condensation of aromatic amines with formaldehyde and subsequent sulfonation. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Light green SF yellowish undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Light Green SF Yellowish involves the condensation of 4-methyl-2-nitroaniline with 2-hydroxy-3-naphthoic acid, followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with N,N-dimethylaniline.", "Starting Materials": [ "4-methyl-2-nitroaniline", "2-hydroxy-3-naphthoic acid", "N,N-dimethylaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 4-methyl-2-nitroaniline and 2-hydroxy-3-naphthoic acid are dissolved in ethanol and heated under reflux with a catalytic amount of concentrated hydrochloric acid.", "Step 2: The resulting product is cooled and filtered to obtain the condensation product.", "Step 3: The nitro group of the condensation product is reduced to an amino group using sodium hydroxide and zinc dust.", "Step 4: The amino group is diazotized using sodium nitrite and hydrochloric acid.", "Step 5: The diazonium salt is coupled with N,N-dimethylaniline in the presence of sodium acetate to obtain Light Green SF Yellowish.", "Step 6: The product is filtered, washed and dried to obtain the final product." ] }

5141-20-8

Molecular Formula

C37H36N2NaO9S3

Molecular Weight

771.9 g/mol

IUPAC Name

disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate

InChI

InChI=1S/C37H36N2O9S3.Na/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);

InChI Key

JLZRFRRLKFUZNG-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)S(=O)(=O)O.[Na]

Appearance

Dark Red to Purple Solid powder

Color/Form

Deep-purple powder
Reddish-brown powde

melting_point

288 °C (decomposes)

5141-20-8

Pictograms

Health Hazard

Purity

>75% dye content (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In 2-methoxyethanol 100 mg/mL, ethanol 2 mg/mL, temperature not specified
Soluble in water to a green solution which turns yellowish-brown with HCL and then gradually fades. Addition of NaOH almost completely decolorizes the solution yielding a dull violet preticipate.
In water, 100 mg/mL, temperature not specified

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Light Green SF Yellowish;  Acid Green 5;  C.I. 42095;  C.I. Acid Green 5; 

vapor_pressure

2.97X10-42 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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